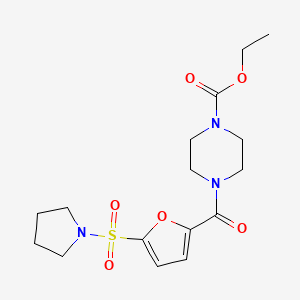
Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O6S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data and case studies.
Compound Overview
- Molecular Formula : C16H23N3O6S
- Molecular Weight : 385.44 g/mol
- CAS Number : 1171580-52-1
- Purity : Typically ≥95%
The compound features a piperazine ring and a furan moiety, which are known for their diverse pharmacological activities. The presence of the pyrrolidine sulfonyl group enhances its interaction with various biological targets.
Synthesis
The synthesis of this compound generally involves multiple steps, including:
- Formation of the Furan Ring : Achieved through cyclization reactions.
- Sulfonamide Formation : The pyrrolidine is reacted with a sulfonyl chloride to introduce the sulfonyl group.
- Piperazine Coupling : The furan derivative is then coupled with piperazine under appropriate conditions to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 3.12 | 12.5 |
| Compound B | 6.25 | 25 |
| This compound | TBD | TBD |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the piperazine and furan rings, which are common in many anticancer agents. Preliminary studies indicate that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A case study involving related compounds demonstrated that they could significantly reduce glioma cell viability in vitro, showcasing their potential as anticancer agents.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in proliferation and survival.
Case Studies
- Antimicrobial Evaluation : A study tested various derivatives against S. aureus and reported significant inhibition at concentrations as low as 3 µg/mL for structurally similar compounds.
- Anticancer Studies : Research on pyrrolidine derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting that modifications to the ethoxycarbonyl structure may enhance bioactivity.
Propiedades
IUPAC Name |
ethyl 4-(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-2-24-16(21)18-11-9-17(10-12-18)15(20)13-5-6-14(25-13)26(22,23)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZONDFZNBCRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














